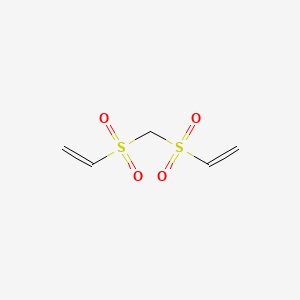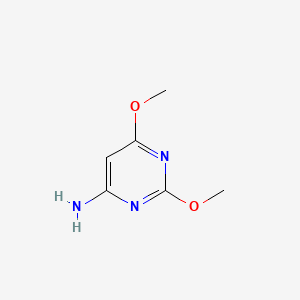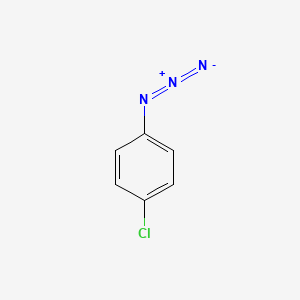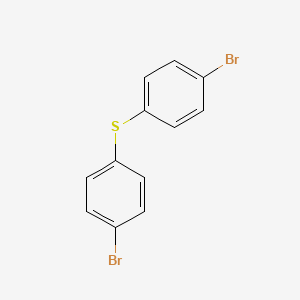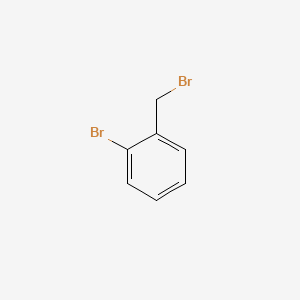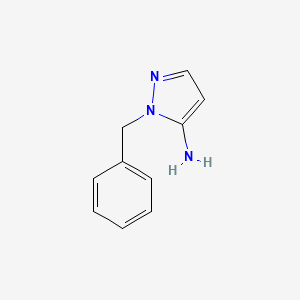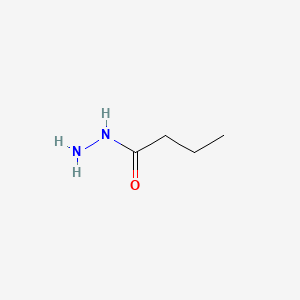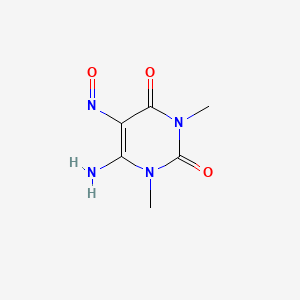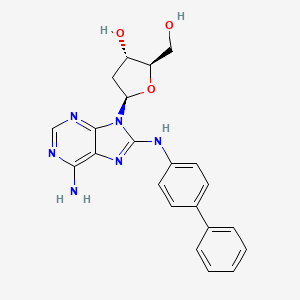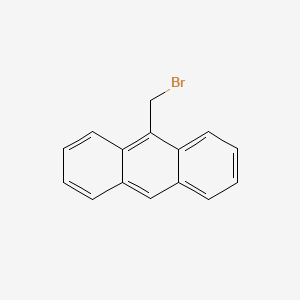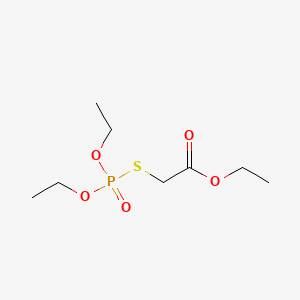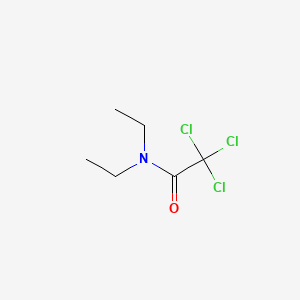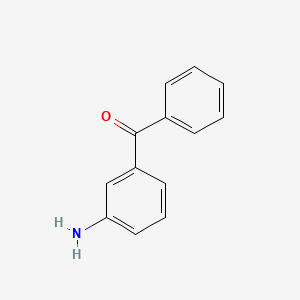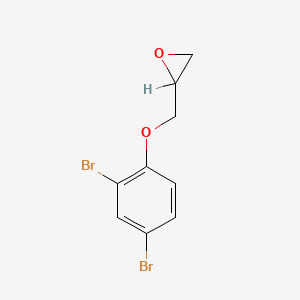
2,4-二溴苯基环氧乙烷
描述
Synthesis Analysis
The synthesis of glycidyl ethers typically involves the reaction of phenols with epichlorohydrin, under the influence of a base or a catalyst. For instance, 4,4'-biphenyl diglycidyl ether is synthesized from 4,4'-biphenol and epichlorohydrin through a two-step method, showcasing the adaptability of glycidyl ether synthesis to include various phenolic precursors and achieve specific molecular configurations (Zhang Peng-yun, 2011).
Molecular Structure Analysis
Glycidyl ethers' molecular structures are characterized by the presence of an epoxide group, which is reactive and forms the basis for further chemical modifications. The structural analysis often involves spectroscopic techniques like FT-IR and NMR, providing insights into their complex molecular architecture and facilitating the development of materials with desired properties.
Chemical Reactions and Properties
Chemical reactions involving glycidyl ethers encompass a range of modifications and polymerizations. For example, the epoxide group in glycidyl ethers can undergo ring-opening reactions catalyzed by acids or bases, leading to the formation of various functionalized polymers. These reactions are foundational for the synthesis of materials with specific chemical and physical properties, such as epoxy resins (L. Lee, J. W. Pankey, J. P. Heeschen, 1965).
Physical Properties Analysis
The physical properties of glycidyl ethers, including their melting points, glass transition temperatures, and molecular weights, are crucial for determining their suitability for various applications. These properties are influenced by the molecular structure of the glycidyl ether, such as the length of the alkyl chain and the presence of functional groups.
Chemical Properties Analysis
Glycidyl ethers exhibit a range of chemical properties, including reactivity with amines, alcohols, and acids, which are leveraged in the synthesis of polymers and other materials. The presence of the epoxide group makes them versatile reactants for producing a wide array of chemical products. Their chemical behavior under different conditions can be precisely controlled, enabling the design of materials with targeted functionalities.
References (Sources)
- Zhang Peng-yun. (2011). Synthesis and characterization of 4,4'-biphenyl diglycidyl ether. Thermosetting Resin. Consensus.
- L. Lee, J. W. Pankey, J. P. Heeschen. (1965). Epoxide–alcohol reaction catalyzed by boron trifluoride. Part I. Phenyl glycidyl ether–alcohol reaction in dioxane. Journal of Polymer Science Part A. Consensus.
科学研究应用
合成和聚合
McLeod和Tsarevsky(2016年)探索了4-乙烯基苯基环氧乙烷(4VPGE)的合成,这是与2,4-二溴苯基环氧乙烷相关的化合物。他们利用可逆加成-断裂链转移(RAFT)聚合实现了可控聚合。这种方法促进了良好定义的嵌段共聚物的生产,表明在聚合物科学和材料工程中可能的应用(McLeod & Tsarevsky, 2016)。
模块化合成的铃木芳基化
Cattoën和Pericàs(2007年)对对映纯环氧化物进行了铃木芳基化,包括2,4-二溴苯基环氧乙烷类似物。这种方法允许形成通过直接环氧化难以获得的模块化芳基环氧乙烷。结果产物,对映纯β-氨基醇,为复杂双噁唑烷的途径提供了可能,突显了该化合物在有机合成和药物应用中的实用性(Cattoën&Pericàs,2007年)。
纳米颗粒涂层的共聚物化
Royappa和McDaniel(2005年)研究了甘油醚与含苯基共聚单体的共聚物,包括类似于2,4-二溴苯基环氧乙烷的环氧乙烷。他们的研究侧重于作为纳米颗粒涂层的潜在应用,突显了该化合物在材料科学和纳米技术中的重要性(Royappa & McDaniel, 2005)。
环氧树脂体系
Ipcs(1999年)的一项研究详细介绍了环氧树脂体系中使用的环氧乙烷,包括苯基环氧乙烷。这些树脂在诸如防护涂料、增强塑料和粘合剂等各种应用中至关重要。这种广泛适用性凸显了2,4-二溴苯基环氧乙烷在工业和建筑材料中的重要性(Ipcs, 1999)。
属性
IUPAC Name |
2-[(2,4-dibromophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWLWLQSZIJYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864926 | |
| Record name | 2,4-Dibromophenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromophenyl glycidyl ether | |
CAS RN |
20217-01-0 | |
| Record name | 2-[(2,4-Dibromophenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20217-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromophenyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020217010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[(2,4-dibromophenoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dibromophenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2,4-dibromophenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIBROMOPHENYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89N2U5B4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



